4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol
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Overview
Description
4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the quinazoline family, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol typically involves the condensation of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione with various substituted aldehydes. This reaction is confirmed by NMR (1H NMR and 13C NMR) spectral analysis and FT-IR spectroscopy .
Industrial Production Methods
This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group into a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: NBS and heat are commonly used for bromination at the benzylic position.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory and antioxidant activities.
Medicine: Explored for its anti-cancer properties, particularly in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates the activity of key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione: Shares a similar core structure and exhibits comparable biological activities.
4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester: Another related compound with potential anti-cancer properties.
Uniqueness
4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol stands out due to its unique combination of a quinazoline core with a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H15N3OS |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-amino-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)18-16(19)21/h2-9H,10,17H2,1H3 |
InChI Key |
VYRSJLNCKPRHCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=S)N |
Origin of Product |
United States |
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